molecular formula C21H15BrF3N3OS B11541127 2-Amino-4-(5-bromothiophen-2-yl)-5-oxo-1-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

2-Amino-4-(5-bromothiophen-2-yl)-5-oxo-1-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

Cat. No.: B11541127
M. Wt: 494.3 g/mol
InChI Key: AVRSFRVFLKUSFL-UHFFFAOYSA-N
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Description

2-Amino-4-(5-bromothiophen-2-yl)-5-oxo-1-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a quinoline core, a bromothiophene moiety, and a trifluoromethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-(5-bromothiophen-2-yl)-5-oxo-1-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Povarov reaction, which involves the condensation of an aniline derivative, an aldehyde, and an alkene.

    Introduction of the Bromothiophene Moiety: The bromothiophene group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the coupling of a bromothiophene boronic acid with a suitable aryl halide.

    Addition of the Trifluoromethylphenyl Group: The trifluoromethylphenyl group can be introduced through a Friedel-Crafts acylation reaction, using trifluoromethylbenzoyl chloride and a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-(5-bromothiophen-2-yl)-5-oxo-1-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino and thiophene moieties, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can target the carbonyl group, converting it into an alcohol.

    Substitution: The bromine atom in the thiophene ring can be substituted with other nucleophiles through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can result in various substituted derivatives of the original compound.

Scientific Research Applications

2-Amino-4-(5-bromothiophen-2-yl)-5-oxo-1-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds.

    Medicine: The compound is being explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It can be used in the development of advanced materials, such as organic semiconductors and photovoltaic devices.

Mechanism of Action

The mechanism of action of 2-Amino-4-(5-bromothiophen-2-yl)-5-oxo-1-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-4-(5-bromothiophen-2-yl)-5,6-dihydro-6-methyl-5-oxo-4H-pyrano[3,2-c]quinoline-3-carbonitrile
  • 2-Amino-4-(5-bromothiophen-2-yl)-5,6-dihydro-6-methyl-5-oxo-4H-pyrano[3,2-c]quinoline-3-carbonitrile

Uniqueness

The uniqueness of 2-Amino-4-(5-bromothiophen-2-yl)-5-oxo-1-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile lies in its specific combination of functional groups and structural features. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, while the bromothiophene moiety contributes to its electronic properties. These characteristics make it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C21H15BrF3N3OS

Molecular Weight

494.3 g/mol

IUPAC Name

2-amino-4-(5-bromothiophen-2-yl)-5-oxo-1-[2-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydroquinoline-3-carbonitrile

InChI

InChI=1S/C21H15BrF3N3OS/c22-17-9-8-16(30-17)18-11(10-26)20(27)28(14-6-3-7-15(29)19(14)18)13-5-2-1-4-12(13)21(23,24)25/h1-2,4-5,8-9,18H,3,6-7,27H2

InChI Key

AVRSFRVFLKUSFL-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C(C(=C(N2C3=CC=CC=C3C(F)(F)F)N)C#N)C4=CC=C(S4)Br)C(=O)C1

Origin of Product

United States

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